molecular formula C41H30O26 B1254585 Tellimagrandin II

Tellimagrandin II

Cat. No. B1254585
M. Wt: 938.7 g/mol
InChI Key: JCGHAEBIBSEQAD-WZASNERQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tellimagrandin II is a natural product found in Geum calthifolium, Rubus pungens, and other organisms with data available.

Scientific Research Applications

Enzymatic Synthesis and Ellagitannin Biosynthesis

  • Enzymatic Synthesis: Tellimagrandin II is produced through enzymatic synthesis involving a phenol oxidase isolated from the leaves of Tellima grandiflora. This enzyme catalyzes the oxidation of 1,2,3,4,6-penta-O-galloyl-beta-D-glucopyranose to tellimagrandin II, a crucial intermediate in ellagitannin biosynthesis (Niemetz & Gross, 2003).
  • Ellagitannin Biosynthesis: Further studies demonstrate the role of a laccase-type phenol oxidase in converting tellimagrandin II to cornusiin E, another ellagitannin, highlighting the sequential enzymatic reactions in ellagitannin biosynthesis (Niemetz & Gross, 2003).

Inhibition of Photosynthetic Processes

  • Tellimagrandin II, identified in Myriophyllum spicatum, acts as an inhibitor of photosystem II in photoautotrophs. This discovery underscores its potential as an allelochemical, affecting photosynthesis and exoenzyme activities in various organisms (Leu et al., 2002).

Synthetic Pathways and Chemical Synthesis

  • Research has also focused on the chemical synthesis of tellimagrandin II, revealing insights into ellagitannin chemistry and providing pathways for the synthesis of this and related compounds (Feldman & Sahasrabudhe, 1999).

Anti-Tumor Properties and Cellular Effects

  • Studies have explored the anti-tumor properties of tellimagrandin II, particularly its effects on human leukemia cells and its potential in influencing drug efficacy and hematopoiesis processes (Yi et al., 2004).

Potential in Treating Methicillin-Resistant Staphylococcus Aureus (MRSA)

  • Tellimagrandin II, extracted from Rosa canina L., has been shown to reduce the minimum inhibitory concentration of beta-lactams in MRSA, suggesting its utility in restoring the effectiveness of certain antibiotics against resistant strains (Shiota et al., 2000).

Allelopathic Activity and Ecological Impact

  • The allelopathic activity of tellimagrandin II, particularly in the context of aquatic ecosystems, has been a subject of research, illuminating its role in the interaction between plants and their environment (Gross et al., 1996).

properties

Product Name

Tellimagrandin II

Molecular Formula

C41H30O26

Molecular Weight

938.7 g/mol

IUPAC Name

[(10R,11S,12R,15R)-3,4,5,21,22,23-hexahydroxy-8,18-dioxo-12,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C41H30O26/c42-15-1-10(2-16(43)26(15)50)36(57)65-34-33-23(9-62-39(60)13-7-21(48)29(53)31(55)24(13)25-14(40(61)64-33)8-22(49)30(54)32(25)56)63-41(67-38(59)12-5-19(46)28(52)20(47)6-12)35(34)66-37(58)11-3-17(44)27(51)18(45)4-11/h1-8,23,33-35,41-56H,9H2/t23-,33-,34+,35-,41?/m1/s1

InChI Key

JCGHAEBIBSEQAD-WZASNERQSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H](C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O

Canonical SMILES

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O

synonyms

tellimagrandin II

Origin of Product

United States

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